molecular formula C16H16N4O2 B2557237 3-cyano-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide CAS No. 1797340-77-2

3-cyano-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide

Cat. No. B2557237
CAS RN: 1797340-77-2
M. Wt: 296.33
InChI Key: KWZFZSVZRGBMBW-UHFFFAOYSA-N
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Description

The compound “3-cyano-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide” is a heterocyclic compound . It’s part of a class of compounds that have shown interesting applications in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of such compounds often involves multicomponent reactions (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the conditions and reagents used. For instance, Huang and coworkers have reported a synthesis of thiophene derivatives via a solvent-free microwave-assisted reaction .

Scientific Research Applications

Synthesis and Chemical Sensing

N-(Cyano(naphthalen-1-yl)methyl)benzamides Synthesis, Crystal Structures, and Colorimetric Sensing of Fluoride Anions

A study by Younes et al. (2020) involved synthesizing a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, demonstrating their use in chemical sensing, specifically for the colorimetric detection of fluoride ions. The unique optical properties of these compounds, facilitated by their structural configuration, highlight their potential in developing sensors for environmental and health-related applications Younes et al., 2020.

Heterocyclic Synthesis

Catalyst-Free Synthesis of N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide Derivatives by 1,3-Dipolar Cycloaddition and Rearrangement Liu et al. (2014) reported on the catalyst-free synthesis of benzamide derivatives, showcasing methods for creating complex heterocyclic structures. These synthesis techniques are crucial for developing pharmaceuticals and materials with specific biological or chemical properties Liu et al., 2014.

Anticancer Research

Synthesis and in-vitro Anticancer Activity of 3-cyano-6,9-dimethyl-4-imino 2-methylthio 4H-pyrimido [2,1-b] [1,3] benzothiazole and its 2-substituted Derivatives Waghmare et al. (2013) explored the synthesis of heterocyclic compounds, including ones with the 3-cyano group, and evaluated their anticancer activity. This research underscores the potential therapeutic applications of benzamide derivatives in oncology Waghmare et al., 2013.

Antimicrobial Activity

Synthesis and Antimicrobial Activity of Some New Pyrazole, Fused Pyrazolo[3,4-d]-pyrimidine and Pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine Derivatives Abunada et al. (2008) synthesized a range of pyrazole-based compounds and tested their antimicrobial properties. Such studies are pivotal for discovering new antimicrobial agents that can combat resistant strains of bacteria and other pathogens Abunada et al., 2008.

properties

IUPAC Name

3-cyano-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-20-15-5-6-22-10-13(15)14(19-20)9-18-16(21)12-4-2-3-11(7-12)8-17/h2-4,7H,5-6,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZFZSVZRGBMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COCC2)C(=N1)CNC(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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